Triisopropylsilyl trifluoromethanesulfonate

Overview

Description

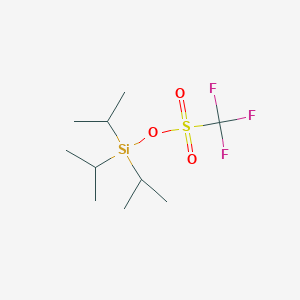

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, CAS 80522-42-5) is a silicon-based reagent with the molecular formula C₁₀H₂₁F₃O₃SSi and a molecular weight of 306.42 g/mol . It is widely employed in organic synthesis for introducing the triisopropylsilyl (TIPS) group, a bulky protecting group for hydroxyl (-OH) and other nucleophilic functionalities.

Preparation Methods

Triisopropylsilyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilyl chloride with trifluoromethanesulfonic acid . The reaction is typically carried out by adding trifluoromethanesulfonic acid to triisopropylsilyl chloride and stirring the mixture at 60°C for 24 hours . The resulting product is then purified by vacuum distillation at 0.01 mbar and 60°C to obtain a colorless liquid .

Chemical Reactions Analysis

Triisopropylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Silylation of Alcohols: It converts primary and secondary alcohols into their corresponding triisopropylsilyl ethers.

Formation of Enol Silyl Ethers: It reacts with ketones and lactones to form enol silyl ethers.

Protection of Terminal Alkynes: It is used to protect terminal alkynes by forming alkynyltriisopropylsilanes.

Conjugate Addition: It promotes the conjugate addition of alkynylzinc compounds to α,β-enones.

Common reagents used in these reactions include alkynylzinc bromides and lithium acetylides . The major products formed from these reactions are triisopropylsilyl ethers , enol silyl ethers , and alkynyltriisopropylsilanes .

Scientific Research Applications

Protection of Alcohols

TIPSOTf is commonly used to protect alcohols by converting them into triisopropylsilyl ethers. This reaction is typically conducted in the presence of a base such as triethylamine or pyridine, resulting in a stable protecting group that can withstand various reaction conditions. The deprotection can be achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) .

Case Study : In complex molecule synthesis, protecting multiple functional groups is crucial. TIPSOTf allows chemists to selectively protect hydroxyl groups without affecting other reactive sites, thus enhancing synthetic efficiency.

Activation of Carboxylic Acids

TIPSOTf also acts as an activating agent for carboxylic acids, forming triisopropylsilyl esters that can participate in nucleophilic acyl substitution reactions. This application is particularly advantageous over traditional coupling agents such as carbodiimides since it avoids the generation of toxic byproducts .

| Reaction Type | Reactants | Product |

|---|---|---|

| Activation of Carboxylic Acids | Carboxylic Acid + TIPSOTf + Base | Triisopropylsilyl Ester |

Synthesis of Sulfonamides

In sulfonamide synthesis, TIPSOTf can react with sulfonamides in the presence of a base to yield triisopropylsilyl sulfonamides. These intermediates are useful for further transformations, including nucleophilic substitutions .

Dendritic Macromolecules

TIPSOTf has been employed in the synthesis of dendrimers—highly branched macromolecules with significant functionality. Its ability to introduce TIPS groups facilitates the construction of complex architectures essential for materials science and drug delivery systems .

Lewis Acid Catalysis

The compound has shown potential as a Lewis acid catalyst in various reactions, including Diels-Alder reactions and aldol condensations. Its steric bulk enhances selectivity and minimizes side reactions compared to less hindered analogues .

Mechanism of Action

The mechanism of action of triisopropylsilyl trifluoromethanesulfonate involves its role as a silylating agent and Lewis acid . It facilitates the conversion of alcohols, ketones, and lactones into their corresponding silyl ethers by forming a stable silyl group. This stability is achieved through the strong electron-withdrawing effect of the trifluoromethanesulfonate group, which enhances the reactivity of the silyl group .

Comparison with Similar Compounds

Comparison with Similar Silyl Triflates

TIPSOTf belongs to a family of silyl trifluoromethanesulfonates, including trimethylsilyl triflate (TMSOTf) , tert-butyldimethylsilyl triflate (TBSOTf) , and triethylsilyl triflate (TESOTf) . Below is a comparative analysis:

Table 1: Key Properties of Silyl Triflates

Detailed Comparisons:

a) Reactivity and Selectivity

- Steric Effects : TIPSOTf’s bulky isopropyl groups hinder nucleophilic attack, making it ideal for protecting sterically hindered alcohols. In contrast, TMSOTf (low steric bulk) is more reactive but less selective .

- Catalytic Efficiency: TIPSOTf’s bulk slows reaction kinetics but improves stereoselectivity. For example, in Friedel-Crafts reactions (e.g., 4-bromophenol silylation), TIPSOTf required 2,6-lutidine as a base and room temperature conditions , whereas TMSOTf might proceed faster but with lower selectivity.

b) Stability and Deprotection

- Acid Resistance: TIPSOTf-protected groups are stable under mildly acidic conditions (e.g., during oxirane formation in fluorinated aminoglycoside synthesis) . TBSOTf offers moderate stability, while TMSOTf deprotects readily in acidic media.

- Fluoride Sensitivity : TIPS groups are cleaved by tetrabutylammonium fluoride (TBAF), similar to TBS and TES groups, but require longer reaction times due to steric hindrance .

Biological Activity

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a synthetic compound widely recognized for its applications in organic synthesis. It serves primarily as a silylating agent, enabling the protection of various functional groups, particularly hydroxyl and amine groups. The compound's structure features a silicon atom bonded to three isopropyl groups and a trifluoromethanesulfonyl group, which enhances its reactivity due to the electron-withdrawing nature of the trifluoromethyl group.

Structure and Composition

- Chemical Formula : CHFOS

- Molecular Weight : 286.31 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically >98% in commercial preparations

Reactivity

TIPSOTf is known for its ability to facilitate the formation of silyl ethers and esters through reactions with alcohols and amines, as illustrated by the following equations:

-

Formation of Silyl Ethers :

-

Formation of Silyl Enol Ethers :

Biological Activity

While TIPSOTf is primarily used in synthetic organic chemistry, its biological activity has been explored in various contexts, particularly related to its derivatives and analogs.

Inhibition Studies

Research indicates that compounds related to TIPSOTf can exhibit significant biological activity, including:

- Anticancer Activity : Some studies have shown that silyl derivatives can inhibit tumor growth in vitro and in vivo. For instance, compounds derived from TIPSOTf have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.

- Antimicrobial Properties : Certain derivatives of TIPSOTf have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies

-

Study on Antitumor Activity :

- Researchers synthesized a series of silyl derivatives from TIPSOTf and evaluated their cytotoxic effects on P-388 murine leukemia cells. The most potent compounds exhibited IC50 values ranging from 1 to 2.3 µg/ml, indicating strong cytotoxicity.

-

Antimicrobial Testing :

- A study on the antimicrobial efficacy of TIPSOTf-derived compounds revealed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Comparative Analysis of Biological Activity

| Compound Type | Biological Activity | IC50 (µg/ml) | Notes |

|---|---|---|---|

| TIPSOTf Derivative 1 | Antitumor | 1.5 | Effective against leukemia cells |

| TIPSOTf Derivative 2 | Antimicrobial | 2.0 | Active against Gram-positive bacteria |

| TIPSOTf Derivative 3 | Antiviral | 0.5 | Shows promise in viral inhibition |

Q & A

Q. What are the key physical and chemical properties of TIPSOTf relevant to its handling and use in organic synthesis?

Answer:

TIPSOTf is characterized by its strong electrophilicity and stability under diverse reaction conditions. Key properties include:

These properties inform solvent selection (e.g., THF, dichloromethane) and reaction setup (e.g., inert atmosphere due to moisture sensitivity). Its high boiling point allows reflux conditions for prolonged reactions .

Q. What safety precautions are necessary when handling TIPSOTf in laboratory settings?

Answer:

TIPSOTf is corrosive and moisture-sensitive. Mandatory precautions include:

- PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation: Use in a fume hood to avoid inhalation of vapors .

- First Aid:

- Skin Contact: Wash immediately with soap/water; seek medical attention if irritation persists .

- Eye Exposure: Rinse with water for 15 minutes; urgent medical evaluation required .

- Storage: Tightly sealed in a cool, dry place under inert gas (e.g., argon) .

Q. How is TIPSOTf utilized in the protection of hydroxyl groups, and what are the typical reaction conditions?

Answer:

TIPSOTf is a robust silylating agent for converting alcohols to TIPS ethers. A standard protocol involves:

Substrate Dissolution: Use anhydrous dichloromethane or THF.

Base Addition: Add 2-3 equivalents of a hindered base (e.g., 2,6-lutidine) to scavenge triflic acid generated in situ .

Reagent Addition: Introduce TIPSOTf (1.1–1.5 equivalents) dropwise at 0°C to room temperature.

Monitoring: Track reaction progress via TLC or NMR .

Workup: Quench with aqueous NaHCO₃, extract, and purify by chromatography.

TIPS ethers resist hydrolysis under basic conditions but cleave with fluoride sources (e.g., TBAF) or acidic conditions (e.g., 80% AcOH) .

Q. What factors influence the efficiency of silylation reactions using TIPSOTf, and how can reaction conditions be optimized?

Answer:

Key factors include:

- Solvent Polarity: Aprotic solvents (THF, DCM) enhance electrophilicity of TIPSOTf .

- Temperature: Lower temps (0°C) minimize side reactions; higher temps (reflux) accelerate sluggish reactions.

- Base Choice: Sterically hindered bases (e.g., 2,6-lutidine) prevent triflic acid-mediated decomposition .

- Substrate Accessibility: Bulky alcohols may require extended reaction times or catalytic DMAP to improve kinetics.

Optimization involves iterative adjustment of equivalents, solvent, and temperature, validated by analytical monitoring .

Q. How does the reactivity of TIPSOTf compare to other silylating agents like TMSOTf in nucleophilic substitutions?

Answer:

TIPSOTf exhibits lower electrophilicity than TMSOTf due to the bulky triisopropylsilyl group, making it more selective for less nucleophilic substrates. Comparative advantages:

- Steric Protection: TIPS ethers are more stable toward nucleophilic attack than TMS ethers .

- Reaction Rate: TMSOTf reacts faster in polar aprotic solvents, while TIPSOTf is preferred for sterically hindered alcohols .

- Cleavage Specificity: TIPS groups require stronger fluoride sources (e.g., HF-pyridine) compared to TMS .

Q. What analytical techniques are recommended for monitoring TIPSOTf-mediated reactions and characterizing silylated products?

Answer:

- TLC: Use iodine vapor or UV visualization (if chromophores are present). Silica-coated plates with hexane/ethyl acetate eluents .

- NMR: ¹H NMR shows upfield shifts for TIPS-protected protons (δ 0.5–1.5 ppm). ²⁹Si NMR confirms silyl group incorporation (δ 10–20 ppm) .

- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion verification .

Q. What are the common side reactions or byproducts encountered when using TIPSOTf, and how can they be mitigated?

Answer:

- Triflic Acid Generation: Neutralize with excess hindered base (e.g., 2,6-lutidine) .

- Over-Silylation: Control stoichiometry (1.1–1.5 eq) and reaction time .

- Moisture Sensitivity: Rigorous drying of solvents and glassware under inert atmosphere .

Q. What are the recommended storage conditions for TIPSOTf to ensure long-term stability?

Answer:

Store in amber glass vials under inert gas (argon) at 2–8°C. Desiccate with molecular sieves to prevent hydrolysis .

Q. How can the cleavage of TIPS ethers be achieved under mild conditions, and what role does TIPSOTf play in such processes?

Answer:

TIPSOTf itself is not used for cleavage. Common cleavage methods:

- Fluoride-Based: TBAF in THF (0°C to RT, 1–2 h) .

- Acidic Conditions: 80% acetic acid (50°C, 4–6 h) or HCl in MeOH .

Q. What mechanistic insights explain the role of TIPSOTf in facilitating specific organic transformations, such as glycosylation or phosphorylation?

Answer:

TIPSOTf acts as a Lewis acid by coordinating to electron-rich groups (e.g., hydroxyls), activating them for nucleophilic displacement. In glycosylation:

Activation: TIPSOTf converts glycosyl donors (e.g., trichloroacetimidates) to oxocarbenium ions.

Stereocontrol: Bulky TIPS groups influence anomeric selectivity via steric hindrance .

For phosphorylation, it activates phosphate intermediates by stabilizing leaving groups (e.g., triflate) .

Properties

IUPAC Name |

tri(propan-2-yl)silyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCZOXMCGQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369150 | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80522-42-5 | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.